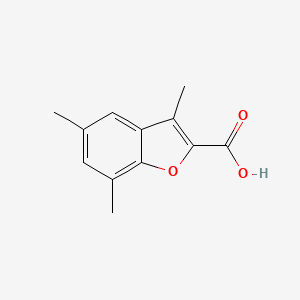
3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid
Übersicht
Beschreibung
“3,4,7-Trimethyl-1-benzofuran-2-carboxylic acid” is a benzofuran derivative with the molecular formula C12H12O3 and a molecular weight of 204.23 . It is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid” are not available, benzofuran derivatives can be synthesized through various methods. For instance, one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions is a commonly employed strategy . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The InChI code for “3,4,7-Trimethyl-1-benzofuran-2-carboxylic acid” is 1S/C12H12O3/c1-6-4-5-7(2)10-9(6)8(3)11(15-10)12(13)14/h4-5H,1-3H3,(H,13,14) .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, 3-Methylbenzofuran-2-carboxylic acid, another benzofuran derivative, undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Physical And Chemical Properties Analysis
The melting point of “3,4,7-Trimethyl-1-benzofuran-2-carboxylic acid” is 244-245°C . The predicted boiling point is 369.2±37.0°C, and the predicted density is 1.217±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Molecular Docking and Biological Activities
Structural optimization and molecular docking analysis of benzofuran-carboxylic acids derivatives, including 1-benzofuran-2-carboxylic acid, have shown that these compounds can act as inhibitors against cancer and microbial diseases. Their biological activities were explored through molecular docking, demonstrating potential for therapeutic applications in combating various diseases. This research also investigated the compounds' electronic, vibrational properties and their nonlinear optical properties, offering insights into their reactivity and potential utility in various scientific applications (Sagaama et al., 2020).
Coordination Chemistry and Synthesis Pathways
Studies on benzofuran synthesis, including (E)-3-(1-Benzofuran-2-yl)propenoic acid, have provided valuable insights into coordination reactions and the synthesis of complex compounds. These efforts have led to the development of novel compounds with potential applications in material science and coordination chemistry (Mojumdar et al., 2009).
Supramolecular Interactions and Crystallography
Research focusing on the supramolecular interactions and crystallography of benzofuran derivatives has unveiled the compound's ability to engage in complex hydrogen bonding and pi-pi interactions. These findings are crucial for understanding the compound's behavior in solid-state forms and have implications for designing new materials and pharmaceuticals (Titi & Goldberg, 2009).
Antimicrobial Properties
Studies on derivatives of benzofuran, such as 3 H-Spiro[1-benzofuran-2,1’-cyclohexane], have shown significant antimicrobial properties against Gram-positive bacteria. This research underscores the potential of benzofuran derivatives as a basis for developing new antimicrobial agents (Urzúa et al., 2008).
Pim-1 Inhibition for Cancer Therapy
The discovery of novel benzofuran-2-carboxylic acids as potent inhibitors of Pim-1, a protein kinase implicated in cancer progression, highlights the therapeutic potential of these compounds in cancer treatment. This research demonstrates the effectiveness of these compounds in enzyme assays, suggesting their utility as a novel class of cancer therapeutics (Xiang et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been found to exhibit diverse pharmacological activities, suggesting that they may interact with their targets in a variety of ways . These interactions could lead to changes in the activity or function of the target proteins, resulting in the observed biological effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation (relevant to its potential anti-tumor activity), bacterial growth (relevant to its potential antibacterial activity), oxidative stress responses (relevant to its potential anti-oxidative activity), and viral replication (relevant to its potential anti-viral activity).
Result of Action
Based on the known biological activities of benzofuran compounds, potential effects could include inhibition of cell growth or proliferation (in the case of anti-tumor activity), inhibition of bacterial growth (in the case of antibacterial activity), reduction of oxidative stress (in the case of anti-oxidative activity), and inhibition of viral replication (in the case of anti-viral activity) .
Biochemische Analyse
Biochemical Properties
3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The interactions between this compound and these biomolecules are primarily through binding to active sites, leading to enzyme inhibition or activation.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzofuran derivatives can inhibit cancer cell growth by affecting cell viability and proliferation rates . The compound’s impact on cell signaling pathways, such as the inhibition of the hypoxia-inducible factor (HIF-1) pathway, plays a crucial role in its anti-cancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and other proteins, leading to enzyme inhibition or activation. For example, benzofuran derivatives have been shown to inhibit enzymes involved in microbial resistance, making them potential candidates for antimicrobial agents . Additionally, the compound can modulate gene expression, contributing to its biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that benzofuran derivatives maintain their biological activity over extended periods, making them suitable for long-term therapeutic applications . The degradation products of the compound may also have biological effects, which need to be considered in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-cancer and antimicrobial activities . At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels, contributing to their biological activities . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . These interactions influence the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Eigenschaften
IUPAC Name |
3,5,7-trimethyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-6-4-7(2)10-9(5-6)8(3)11(15-10)12(13)14/h4-5H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJULCINBQBAFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(O2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


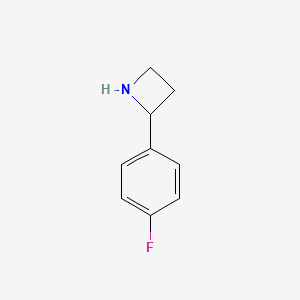
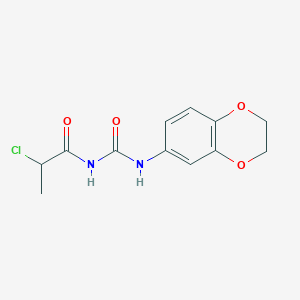

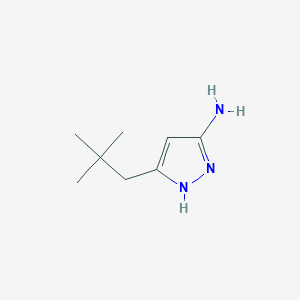
![[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride](/img/structure/B1453879.png)
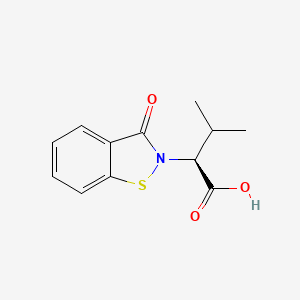
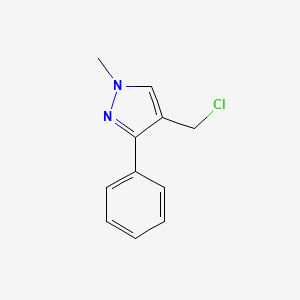
![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)

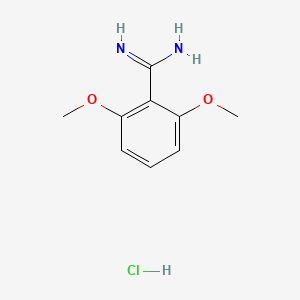
![3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B1453887.png)
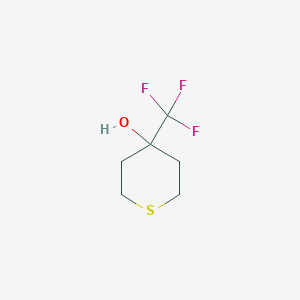
amine](/img/structure/B1453892.png)

